5-Bromo-N-(2-morpholinoethyl)nicotinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-morpholinoethyl)nicotinamide typically involves the reaction of 5-bromonicotinic acid with 2-(morpholino)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2-morpholinoethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted nicotinamide derivatives .
Scientific Research Applications
5-Bromo-N-(2-morpholinoethyl)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of enzyme inhibition and modulation of biological pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-morpholinoethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit monoamine oxidase (MAO) enzymes, with IC50 values of 26 μM for MAO-A and 55 μM for MAO-B . This inhibition can modulate various biological pathways and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(2-ethoxyphenyl)nicotinamide: This compound has a similar structure but with an ethoxyphenyl group instead of a morpholinoethyl group.
5-Bromo-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide: Another similar compound with slight variations in the functional groups.
Uniqueness
5-Bromo-N-(2-morpholinoethyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit monoamine oxidase enzymes sets it apart from other similar compounds and highlights its potential in therapeutic applications .
Properties
Molecular Formula |
C12H16BrN3O2 |
---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
5-bromo-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H16BrN3O2/c13-11-7-10(8-14-9-11)12(17)15-1-2-16-3-5-18-6-4-16/h7-9H,1-6H2,(H,15,17) |
InChI Key |
HRJAFCAVJHVTOR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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